(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core with a carboxamide substituent. Its structure includes:
- An (E)-2-methylbenzylidene group at position 1, introducing steric and electronic effects via the methyl-substituted aromatic ring.
- A tetrahydrofuran-2-ylmethyl side chain on the carboxamide, contributing to solubility and metabolic stability due to the oxygen-containing heterocycle.
The (E)-configuration of the imine bond (benzylidene group) ensures spatial orientation critical for binding specificity.
Properties
IUPAC Name |
2-amino-1-[(E)-(2-methylphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-15-7-2-3-8-16(15)13-27-30-22(25)20(24(31)26-14-17-9-6-12-32-17)21-23(30)29-19-11-5-4-10-18(19)28-21/h2-5,7-8,10-11,13,17H,6,9,12,14,25H2,1H3,(H,26,31)/b27-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERFJSBEARFTL-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that belongs to the class of pyrroloquinoxaline derivatives. These compounds have garnered interest in medicinal chemistry due to their potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Synthesis and Structural Characteristics
The synthesis of (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The structural integrity of the compound has been confirmed through various analytical techniques, including NMR and X-ray crystallography, which provide insights into its three-dimensional conformation and molecular interactions.
Antitumor Activity
Research indicates that pyrroloquinoxaline derivatives exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion may share similar mechanisms of action.
Anti-inflammatory Properties
Pyrroloquinoxaline derivatives have also been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented, indicating that (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may also exhibit similar properties. Studies on related pyrazole derivatives have shown effective inhibition against various bacterial and fungal strains, highlighting the importance of structural modifications in enhancing biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrroloquinoxaline derivatives:
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Antitumor Studies : A study demonstrated that a closely related derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antitumor activity.
Compound Cell Line IC50 (µM) Derivative A MCF7 (Breast Cancer) 5.4 Derivative B HeLa (Cervical Cancer) 6.8 - Anti-inflammatory Mechanisms : In vivo studies using animal models showed that administration of pyrroloquinoxaline derivatives significantly reduced inflammation markers such as TNF-alpha and IL-6 after induced inflammation.
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Antimicrobial Efficacy : A recent screening of various pyrroloquinoxaline derivatives revealed that some compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, indicating their potential use as antimicrobial agents.
Microorganism MIC (µg/mL) Staphylococcus aureus 15 Candida albicans 20
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent variations and their inferred physicochemical and biological implications.
Substituent Analysis and Molecular Properties
Key Structural and Functional Differences
Benzylidene/Aromatic Modifications: The 2-methylbenzylidene group in the target compound offers moderate steric hindrance compared to the 3-hydroxybenzylidene in , which may form hydrogen bonds but risks oxidative metabolism.
Carboxamide Side Chains :
- The tetrahydrofuran-2-ylmethyl group in the target compound provides a rigid, oxygen-rich side chain, favoring solubility over purely alkyl chains like 2-methoxyethyl in .
- Cyclohexenylethyl in and phenylethyl in introduce bulky, lipophilic moieties that may enhance protein binding but reduce solubility.
Hypothetical Bioavailability and Metabolism
While direct pharmacokinetic data for these compounds are unavailable, insights can be inferred:
- Hydroxyl groups (e.g., ) may increase Phase II metabolism (glucuronidation), reducing bioavailability.
- Ethoxy and tetrahydrofuran groups (e.g., target compound, ) could resist oxidative degradation, extending half-life.
- Bulky substituents (e.g., ) may slow hepatic clearance but hinder intestinal absorption.
Evidence from heterocyclic amine studies (e.g., MeIQx and PhIP in ) suggests that alkyl and aryl substituents significantly influence systemic exposure, with methyl groups (as in the target compound) correlating with moderate urinary excretion (~2% unchanged) compared to hydroxylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
